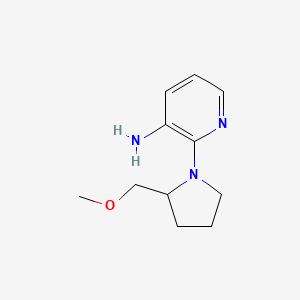

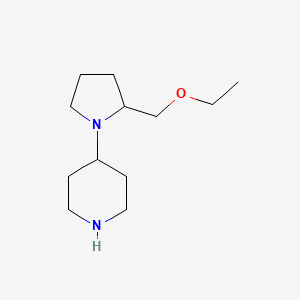

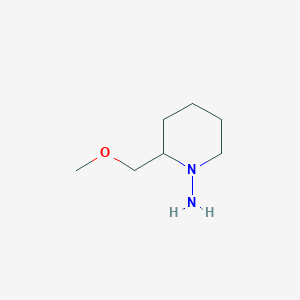

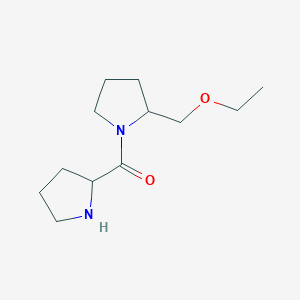

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Evaluation of Ligands for D2-like Receptors

Research has explored the contributions of pharmacophoric groups exemplified in several antipsychotic agents, such as arylalkyl substituents, which can improve the potency and selectivity of the binding affinity at D2-like receptors. The synthesis of agents with specific pharmacophoric groups, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, indicates that the composite structure of these agents is responsible for their selectivity and potency at D2-like receptors (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution

The interaction of piperidine with nitro-group-containing compounds in the synthesis of aromatic compounds demonstrates the potential for nucleophilic aromatic substitution reactions. Such reactions, not undergoing base catalysis and showing overall second-order kinetics, offer insights into the synthesis and transformation of compounds involving piperidine structures (Pietra & Vitali, 1972).

Asymmetric N-heterocycle Synthesis via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, highlighting their importance in natural products and therapeutically applicable compounds (Philip et al., 2020).

Cytochrome P450 Isoform Selectivity

The selectivity of chemical inhibitors of major human hepatic Cytochrome P450 isoforms plays a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism. This research highlights the importance of understanding the selectivity of inhibitors to predict drug-drug interactions and the metabolism of drugs by specific CYP isoforms (Khojasteh et al., 2011).

Mécanisme D'action

Target of Action

- MAGL is the rate-limiting enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL leads to elevated levels of 2-AG, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Propriétés

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMFLOKWZDNEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.